molecular formula C18H15IN2O2 B5822672 2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE

Cat. No.: B5822672
M. Wt: 418.2 g/mol
InChI Key: NJDZIZYSGJRXKN-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE typically involves a multi-step process. The key steps include the formation of the spirocyclic core and the introduction of the iodo-substituted phenyl group. Common reagents used in the synthesis include aldehydes, amines, and various catalysts to facilitate the cyclization and functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The iodo group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(1E)-(4-BROMOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE
  • **2-{[(1E)-(4-CHLOROPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE

Uniqueness

The uniqueness of 2-{[(1E)-(4-IODOPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1’-CYCLOPROPANE]-1,3(2H)-DIONE lies in its iodo-substituted phenyl group, which can impart distinct electronic and steric properties compared to its bromo- and chloro-substituted analogs

Properties

IUPAC Name

4-[(E)-(4-iodophenyl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O2/c19-11-3-1-10(2-4-11)9-20-21-16(22)14-12-5-6-13(15(14)17(21)23)18(12)7-8-18/h1-6,9,12-15H,7-8H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDZIZYSGJRXKN-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C3C=CC2C4C3C(=O)N(C4=O)/N=C/C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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